![molecular formula C9H13N3O5S B14350628 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid CAS No. 90352-69-5](/img/structure/B14350628.png)
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with an amino group, a nitro group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid typically involves the nitration of a benzene derivative followed by sulfonation and subsequent amination. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for nitration, and sulfonation is achieved using fuming sulfuric acid or chlorosulfonic acid. Amination can be carried out using amines under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the use of strong acids and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amines, while substitution reactions can introduce different functional groups onto the benzene ring.
Scientific Research Applications
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzene-1-sulfonic acid: Lacks the 3-aminopropyl group.
3-Aminopropyltriethoxysilane: Contains a similar aminopropyl group but lacks the nitro and sulfonic acid groups.
Uniqueness
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and nitro groups allows for versatile chemical modifications, while the sulfonic acid group enhances its solubility and reactivity in aqueous environments.
Properties
CAS No. |
90352-69-5 |
|---|---|
Molecular Formula |
C9H13N3O5S |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
2-(3-aminopropylamino)-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C9H13N3O5S/c10-4-1-5-11-8-3-2-7(12(13)14)6-9(8)18(15,16)17/h2-3,6,11H,1,4-5,10H2,(H,15,16,17) |
InChI Key |
SJQZHYDXMHSSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
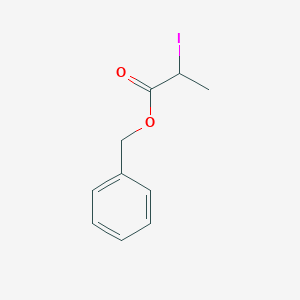
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)

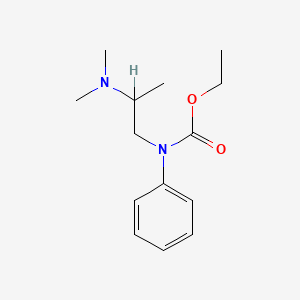
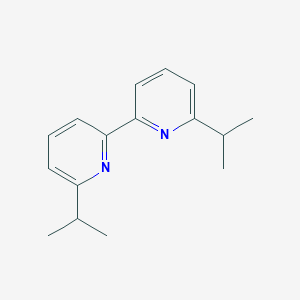
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
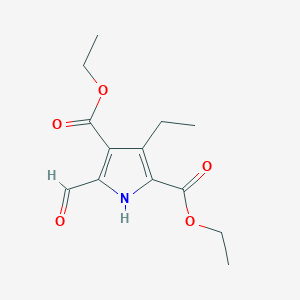
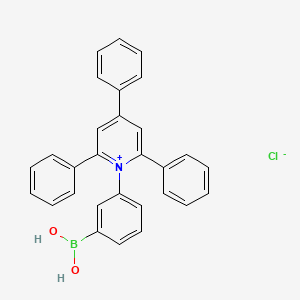
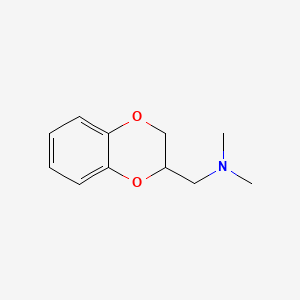
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
